(3-Fluoro-4-nitrophenyl)hydrazine
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Overview
Description
(3-Fluoro-4-nitrophenyl)hydrazine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-nitrophenyl)hydrazine typically involves the reaction of 3-fluoro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
3-Fluoro-4-nitroaniline+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Condensation: The hydrazine group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol.
Condensation: Aldehydes or ketones, ethanol.
Major Products Formed:
Reduction: (3-Fluoro-4-aminophenyl)hydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones.
Scientific Research Applications
(3-Fluoro-4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-nitrophenyl)hydrazine involves its reactive functional groups. The hydrazine group can form covalent bonds with carbonyl groups in biological molecules, potentially inhibiting enzyme activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
(3-Fluoro-4-nitroaniline): Similar structure but lacks the hydrazine group.
(4-Nitrophenylhydrazine): Similar structure but lacks the fluorine atom.
(3-Fluoro-4-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (3-Fluoro-4-nitrophenyl)hydrazine is unique due to the combination of its fluorine, nitro, and hydrazine groups
Properties
IUPAC Name |
(3-fluoro-4-nitrophenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-3-4(9-8)1-2-6(5)10(11)12/h1-3,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDBNDHPIXAFCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619392 |
Source
|
Record name | (3-Fluoro-4-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359714-68-4 |
Source
|
Record name | (3-Fluoro-4-nitrophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359714-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoro-4-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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